molecular formula C17H19N3O3S B2904272 N-(2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 946324-33-0

N-(2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

Cat. No. B2904272
CAS RN: 946324-33-0
M. Wt: 345.42
InChI Key: HALDRTQHSHRYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Evaluation

A study by M. Faheem explored the computational and pharmacological potentials of novel derivatives, including a compound structurally related to N-(2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide. The research focused on evaluating these compounds for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This compound demonstrated moderate inhibitory effects in various assays, showcasing its potential in medical and pharmacological research fields (Faheem, 2018).

Anion Coordination and Structural Orientation

D. Kalita and J. Baruah examined the anion coordination capabilities and spatial orientations of stretched amide derivatives, including compounds closely related to the one . Their work highlighted the unique geometries and self-assembly capabilities of these compounds, providing insights into their potential applications in materials science and nanotechnology (Kalita & Baruah, 2010).

Structural Aspects and Properties

Research by A. Karmakar, R. Sarma, and J. Baruah delved into the structural aspects and properties of salt and inclusion compounds derived from amides similar to this compound. Their findings on the interaction with various acids and the resulting crystal structures contribute valuable knowledge to the field of crystal engineering and materials science (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Biological Screening

N. Patel et al. explored the synthesis and biological screening of quinoxaline-oxadiazole hybrids, incorporating structural motifs similar to the compound of interest. Their investigation into antimicrobial and antiprotozoal activities showcases the potential of such compounds in developing new therapeutic agents (Patel et al., 2017).

Metabolism and Environmental Impact

S. Coleman et al. conducted a study on the metabolism of chloroacetamide herbicides and their derivatives, which share structural similarities with this compound. This research is critical for understanding the environmental impact and degradation pathways of such compounds, contributing to environmental chemistry and toxicology (Coleman et al., 2000).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-23-14-9-5-4-8-13(14)18-15(21)10-24-16-11-6-2-3-7-12(11)19-17(22)20-16/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALDRTQHSHRYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC(=O)NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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